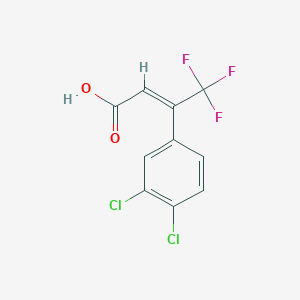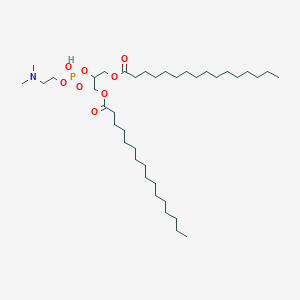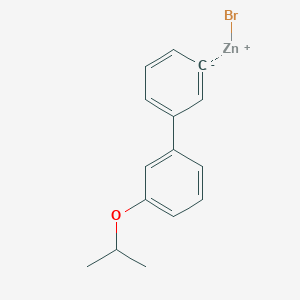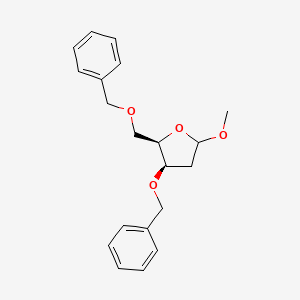![molecular formula C12H17BrN2Zn B14880642 3-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14880642.png)
3-[(4-MethylpiperaZino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the 4-methylpiperazino group enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 3-[(4-Methylpiperazino)methyl]bromobenzene with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(4-Methylpiperazino)methyl]bromobenzene+Zn→3-[(4-Methylpiperazino)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylpiperazino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.
Coupling Reactions: It is extensively used in cross-coupling reactions such as Negishi coupling, where it forms carbon-carbon bonds with organic halides or pseudohalides.
Common Reagents and Conditions
Common reagents used with this compound include palladium or nickel catalysts, which facilitate the coupling reactions. Typical conditions involve an inert atmosphere, moderate temperatures, and the use of solvents like tetrahydrofuran or dimethylformamide.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
3-[(4-Methylpiperazino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and polymers.
Biology: It serves as a building block for bioactive compounds and molecular probes.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-[(4-Methylpiperazino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc species that can undergo oxidative addition with transition metal catalysts. This process generates a highly reactive intermediate that facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the transition metal catalyst used in the reaction.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide
- 3-[(4-Methylpiperazino)methyl]phenylboronic acid
- 3-[(4-Methylpiperazino)methyl]phenylsilane
Uniqueness
Compared to similar compounds, 3-[(4-Methylpiperazino)methyl]phenylzinc bromide offers unique advantages in terms of reactivity and selectivity in cross-coupling reactions. Its organozinc nature provides a balance between stability and reactivity, making it a versatile reagent in organic synthesis.
Properties
Molecular Formula |
C12H17BrN2Zn |
|---|---|
Molecular Weight |
334.6 g/mol |
IUPAC Name |
bromozinc(1+);1-methyl-4-(phenylmethyl)piperazine |
InChI |
InChI=1S/C12H17N2.BrH.Zn/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12;;/h2-3,5-6H,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
OKZCUGIJADAHTA-UHFFFAOYSA-M |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[3-(1H-benzimidazol-2-yl)propyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B14880578.png)

![2-[Di(prop-2-ynyloxy)methyl]furan](/img/structure/B14880587.png)





![4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide](/img/structure/B14880623.png)



